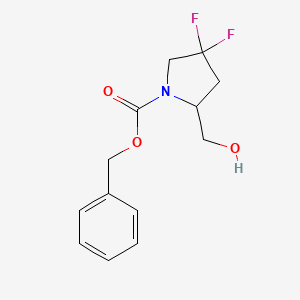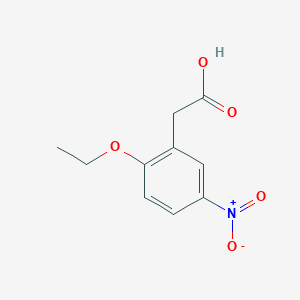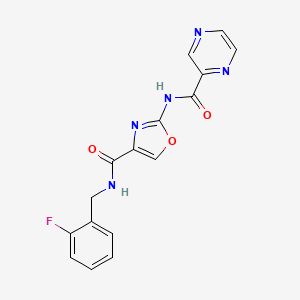![molecular formula C19H10F4N2OS B2946905 5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine CAS No. 670269-81-5](/img/structure/B2946905.png)
5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound has shown promising results in various pre-clinical studies and is being investigated for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Mesomorphic Properties Tuning
The mesomorphic properties of certain liquid crystals can be tuned predictably with fluoro substituents, impacting the formation of smectic phases. Research demonstrates that an ortho-fluoro substituent encourages a tilted smectic C phase, while a para-fluoro substituent promotes an orthogonal smectic A phase. This is understood in terms of the phenoxy end-groups' preference to self-assemble, affecting smectic layer interface fluctuations. Furthermore, difluoro and perfluoro substitutions, including at ortho positions, uniquely promote SmC-nematic phase sequences, illustrating the impact of fluorination on liquid crystal behavior (Thompson et al., 2015).
Biological Activity and Larvicidal Activity
A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives have been prepared and tested for larvicidal activity. Compounds exhibited significant activity against third instar larvae, with some showing superior efficacy compared to the standard drug Malathion. This indicates the potential of fluorine-substituted compounds in pest control applications (Gorle et al., 2016).
ICT-Based Sensor Properties
The design and synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a D–π–A system reveal compounds with distinct optical properties controlled by the terminal aryl groups' donor effect. Specifically, one compound showed strong fluorosolvatochromic properties and proton-sensibility based on intramolecular charge transfer, suggesting its application as a polarity or proton sensor (Muraoka et al., 2016).
Fungicidal Activities
Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have shown inhibition activities against plant pathogens such as Rhizoctonia solani and Botrytis cinerea. This highlights the potential of fluorine-substituted pyrimidines in developing new fungicides to protect crops from fungal diseases (Ren et al., 2007).
Anticonvulsant Activities
The synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and their evaluation for anticonvulsant activities have been explored. Some compounds showed high efficacy in models of seizure and were more effective than well-known anticonvulsant drugs, suggesting a promising avenue for developing new anticonvulsant therapies (Wang et al., 2015).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N2OS/c20-13-6-4-11(5-7-13)15-9-27-18-16(15)17(24-10-25-18)26-14-3-1-2-12(8-14)19(21,22)23/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPYAHWHKLWJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone](/img/structure/B2946823.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)
![N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide](/img/structure/B2946827.png)
![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)




![methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2946840.png)


